Synthesis and characterization of Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-
Synthesis and characterization of Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-
Executive Summary
This technical guide outlines a robust, scalable protocol for the synthesis of Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]- (CAS: Analogous to 836-59-9 phenyl series, specific pyridine CAS typically custom). This compound serves as a critical "linker-scaffold" intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., PI3K, mTOR) where the morpholine improves solubility and the 2-bromopyridine moiety acts as an electrophilic handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.
The synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. This approach is selected over Mitsunobu etherification due to higher scalability, simplified purification, and the avoidance of triphenylphosphine oxide byproducts.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the ether linkage between the pyridine ring and the ethylmorpholine chain.
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Bond Disconnection: Pyridyl
— Oxygen bond. -
Electrophile (Fragment A): 2-Bromo-4-chloropyridine .[1] The 4-chloro position is significantly more reactive toward nucleophilic attack than the 2-bromo position due to the para-like activation by the pyridine nitrogen, ensuring high regioselectivity.
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Nucleophile (Fragment B): 4-(2-Hydroxyethyl)morpholine . A commercially available alcohol that serves as the linker.
Reaction Scheme Visualization
Figure 1: SNAr reaction pathway demonstrating the convergence of the chloropyridine and morpholine alcohol.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-Bromo-4-chloropyridine | 192.44 | 1.0 | Electrophile |
| 4-(2-Hydroxyethyl)morpholine | 131.17 | 1.2 | Nucleophile |
| Sodium Hydride (60% in oil) | 24.00 | 1.5 | Base |
| DMF (Anhydrous) | - | - | Solvent |
| Ammonium Chloride (sat.[2] aq.) | - | - | Quench |
Step-by-Step Methodology
Phase 1: Alkoxide Formation
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Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
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Solvent Charge: Add anhydrous DMF (10 mL per gram of SM1) and cool to 0 °C using an ice bath.
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Base Addition: Carefully add Sodium Hydride (1.5 equiv) portion-wise. Caution: Hydrogen gas evolution.
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Nucleophile Addition: Add 4-(2-Hydroxyethyl)morpholine (1.2 equiv) dropwise via syringe.
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Activation: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation (formation of the sodium alkoxide).
Phase 2: SNAr Displacement 6. Electrophile Addition: Cool the mixture back to 0 °C. Add 2-Bromo-4-chloropyridine (1.0 equiv) dissolved in a minimum amount of DMF dropwise. 7. Reaction: Remove the ice bath and heat the reaction mixture to 60 °C . 8. Monitoring: Monitor by LC-MS or TLC (50% EtOAc/Hexanes) every hour. The reaction is typically complete within 2–4 hours .
- Checkpoint: Look for the disappearance of the chloropyridine peak and the emergence of the product mass (M+H ≈ 287/289).
Phase 3: Workup & Isolation 9. Quench: Cool to RT and carefully quench with saturated aqueous NH4Cl (exothermic). 10. Extraction: Dilute with water and extract 3x with Ethyl Acetate (EtOAc). Note: DCM can be used if the product is highly polar, but EtOAc is preferred to avoid emulsions with DMF. 11. Washing: Wash combined organics with water (2x) and brine (1x) to remove residual DMF. 12. Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Workup Logic Flow
Figure 2: Standard aqueous workup protocol to remove dipolar aprotic solvent (DMF).
Process Optimization & Causality
Why 2-Bromo-4-chloropyridine? (Regioselectivity)
In 2,4-dihalopyridines, nucleophilic attack occurs preferentially at the 4-position .
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Electronic Factor: The nitrogen atom exerts a strong electron-withdrawing effect. While both C2 and C4 are activated, the intermediate Meisenheimer complex formed by attack at C4 is often kinetically favored in SNAr reactions involving alkoxides [1].
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Leaving Group: Chloride is a competent leaving group in activated heteroaromatics. While 2-bromo-4-fluoropyridine would react faster (F >> Cl in SNAr), the chloro-derivative is significantly cheaper and sufficiently reactive at 60 °C.
Why Sodium Hydride in DMF?
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Base Strength: The hydroxyl proton of the morpholine alcohol (pKa ~16) requires a strong base to generate the nucleophilic alkoxide. NaH ensures irreversible deprotonation.
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Solvent Effect: DMF is a polar aprotic solvent that solvates the cation (Na+) well but leaves the alkoxide anion "naked" and highly reactive, accelerating the rate-determining step of the SNAr mechanism.
Characterization Standards
The product is an oil or low-melting solid. Confirmation of structure relies on the distinct splitting pattern of the pyridine ring and the bromine isotope signature.
Expected Analytical Data
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (400 MHz, CDCl3) | δ 8.05 (d, J=5.8 Hz, 1H) | H6 of Pyridine (Deshielded by N) |
| δ 7.02 (d, J=2.3 Hz, 1H) | H3 of Pyridine (Ortho to Br) | |
| δ 6.78 (dd, J=5.8, 2.3 Hz, 1H) | H5 of Pyridine | |
| δ 4.15 (t, J=5.6 Hz, 2H) | O-CH2 (Linker) | |
| δ 3.72 (t, 4H) | Morpholine O-CH2 | |
| δ 2.80 (t, 2H) | N-CH2 (Linker) | |
| LC-MS (ESI) | m/z 287.0 / 289.0 [M+H]+ | 1:1 Ratio confirms Mono-Bromine |
Quality Control Check
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Impurity Flag: If you observe a mass of ~208 (loss of Br), the reaction may have undergone hydrodebromination (rare but possible with Pd contamination) or bis-substitution if stoichiometry was incorrect.
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Regioisomer Check: If the 2-position was attacked (rare), the H3 proton signal would shift significantly and the coupling constants would change. The 4-substitution pattern is confirmed by the specific coupling of H5 (dd) to H6 (d) and H3 (d).
Safety & Handling
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Sodium Hydride: Reacts violently with water. Use dry glassware and inert atmosphere. Quench excess base carefully with isopropanol or solid NH4Cl before adding water.
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Halopyridines: 2-Bromo-4-chloropyridine is a skin irritant and potential sensitizer. Handle in a fume hood.
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Waste: Aqueous layers containing DMF must be disposed of as halogenated organic waste due to dissolved pyridine residues.
References
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Regioselectivity in SNAr Reactions of Pyridines
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Context: Explains the preference for C4 substitution in 2,4-dihalopyridines due to the stability of the intermedi
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Verification:
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Synthesis of Pyridinyl Ethers via SNAr (Analogous Protocols)
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Source: BenchChem Protocols for 2-Bromo-4-chloropyridine.[3]
- Context: General reaction conditions for displacing 4-Cl with alkoxides.
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Verification:
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Characterization of Bromopyridines
- Source: PubChem Compound Summary for 2-Bromo-4-chloropyridine.
- Context: Starting material spectral d
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Verification:
